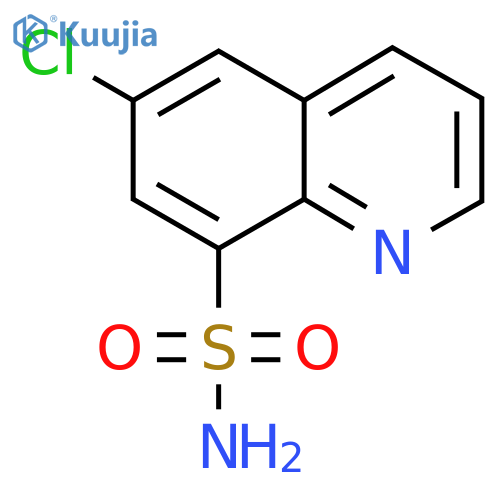

Cas no 1094671-86-9 (6-chloroquinoline-8-sulfonamide)

1094671-86-9 structure

商品名:6-chloroquinoline-8-sulfonamide

CAS番号:1094671-86-9

MF:C9H7ClN2O2S

メガワット:242.682079553604

MDL:MFCD11650735

CID:5242121

PubChem ID:43173629

6-chloroquinoline-8-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 6-chloroquinoline-8-sulfonamide

-

- MDL: MFCD11650735

- インチ: 1S/C9H7ClN2O2S/c10-7-4-6-2-1-3-12-9(6)8(5-7)15(11,13)14/h1-5H,(H2,11,13,14)

- InChIKey: FQKQVVURFLWAAI-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC2=CC=CN=C2C(=C1)S(N)(=O)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 328

- トポロジー分子極性表面積: 81.4

- 疎水性パラメータ計算基準値(XlogP): 1

6-chloroquinoline-8-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-272017-0.5g |

6-chloroquinoline-8-sulfonamide |

1094671-86-9 | 95% | 0.5g |

$579.0 | 2023-09-10 | |

| Enamine | EN300-272017-0.25g |

6-chloroquinoline-8-sulfonamide |

1094671-86-9 | 95% | 0.25g |

$367.0 | 2023-09-10 | |

| Chemenu | CM473538-1g |

6-chloroquinoline-8-sulfonamide |

1094671-86-9 | 95%+ | 1g |

$906 | 2023-03-19 | |

| Enamine | EN300-272017-0.05g |

6-chloroquinoline-8-sulfonamide |

1094671-86-9 | 95% | 0.05g |

$174.0 | 2023-09-10 | |

| Enamine | EN300-272017-1g |

6-chloroquinoline-8-sulfonamide |

1094671-86-9 | 95% | 1g |

$743.0 | 2023-09-10 | |

| Enamine | EN300-272017-10g |

6-chloroquinoline-8-sulfonamide |

1094671-86-9 | 95% | 10g |

$3191.0 | 2023-09-10 | |

| Enamine | EN300-272017-5g |

6-chloroquinoline-8-sulfonamide |

1094671-86-9 | 95% | 5g |

$2152.0 | 2023-09-10 | |

| A2B Chem LLC | AZ88084-250mg |

6-chloroquinoline-8-sulfonamide |

1094671-86-9 | 95% | 250mg |

$422.00 | 2024-04-20 | |

| A2B Chem LLC | AZ88084-10g |

6-chloroquinoline-8-sulfonamide |

1094671-86-9 | 95% | 10g |

$3394.00 | 2024-04-20 | |

| Aaron | AR01JHTS-5g |

6-chloroquinoline-8-sulfonamide |

1094671-86-9 | 95% | 5g |

$2984.00 | 2023-12-16 |

6-chloroquinoline-8-sulfonamide 関連文献

-

Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

-

Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333

-

Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

1094671-86-9 (6-chloroquinoline-8-sulfonamide) 関連製品

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量